2-bromo-5-chloro-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-bromo-5-chloro-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the bromination and chlorination of 3-methylindole. The reaction typically uses bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-5-chloro-3-methyl-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-chloro-3-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways and its potential as an antiviral or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-Bromo-5-chloro-3-methyl-1H-indole can be compared with other indole derivatives, such as:
- 5-Bromo-1-methyl-1H-indole
- 5-Chloro-1-methyl-1H-indole
- 3-Methyl-1H-indole
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C9H7BrClN |
---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4,12H,1H3 |
InChI Key |
VHNBPICIAPWKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.